Product packaging for K-8986(Cat. No.:CAS No. 1335112-55-4)

K-8986

Cat. No.: B608295
CAS No.: 1335112-55-4
M. Wt: 639.768
InChI Key: WQTKHCWABOYNCB-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

K-8986 maleate is a histamine H1-receptor antagonist developed as a potential therapeutic for the treatment of allergic conjunctivitis . As a selective H1-receptor blocker, its primary research value lies in investigating pathways and treatments for type I hypersensitivity reactions, which are implicated in both seasonal and perennial allergic conjunctivitis . The compound's mechanism of action involves blocking the binding of histamine to the H1 receptor. This binding normally triggers the release of chemical mediators from mast cells following allergen exposure, leading to symptoms such as itching, redness, and eyelid swelling . By antagonizing the H1 receptor, this compound provides a research tool to study the inhibition of these allergic symptoms. The chemical designation for the monomaleate salt is (2Z)-2-butenedioate (1:1), with a molecular formula of C31H39N5O7S and a molecular weight of 625.741 . The synthetic process for this compound has been developed to achieve high purity and reproducibility on a practical scale, making it a reliable compound for research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1335112-55-4

Molecular Formula

C32H41N5O7S

Molecular Weight

639.768

IUPAC Name

7-(3-(4-((1-(2-Propoxyethyl)-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propoxy)-2H-benzo[b][1,4]thiazin-3(4H)-one Maleate Salt

InChI

InChI=1S/C28H37N5O3S.C4H4O4/c1-2-16-35-18-15-33-25-7-4-3-6-23(25)29-27(33)20-32-13-11-31(12-14-32)10-5-17-36-22-8-9-24-26(19-22)37-21-28(34)30-24;5-3(6)1-2-4(7)8/h3-4,6-9,19H,2,5,10-18,20-21H2,1H3,(H,30,34);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WQTKHCWABOYNCB-BTJKTKAUSA-N

SMILES

O=C1NC2=CC=C(OCCCN3CCN(CC4=NC5=CC=CC=C5N4CCOCCC)CC3)C=C2SC1.O=C(O)/C=C\C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

K-8986;  K 8986;  K8986

Origin of Product

United States

Advanced Synthetic Methodologies and Process Development of K 8986

Elucidation and Optimization of Novel Synthetic Routes for K-8986

The development of a robust and scalable synthetic process for this compound (specifically, its monomaleate salt, referred to as compound 1) was crucial for its practical application nih.govnih.gov. The initial synthetic route used in medicinal chemistry, while effective for discovery purposes, presented several challenges for large-scale production nih.gov. These challenges included a lengthy reaction time for the N-alkylation of an intermediate with piperazine (B1678402), which was necessary to minimize the formation of side products nih.gov. The difficulty in controlling the quality of piperazine monoalkylation products due to the potential for N,N-bis-alkylated adduct formation also highlighted the need for an improved synthetic strategy nih.gov.

To overcome these limitations, a novel synthetic route for this compound was designed and developed nih.govnih.gov. This revised route was specifically engineered to provide enhanced opportunities for purifying synthetic intermediates, particularly after the introduction of the piperazine unit nih.govnih.gov.

Design Principles for Scalable and Robust Synthetic Pathways

The design of the novel synthetic route for this compound prioritized scalability and robustness. A key principle was to enable easier purification of intermediates, which was a significant drawback of the earlier medicinal chemistry route nih.govnih.gov. The revised synthesis was designed such that impurities and co-products generated in each step could be readily removed nih.govnih.gov. This was achieved, in part, by leveraging the low solubility of benzothiazine derivatives, allowing for their removal via filtration nih.govnih.gov. This strategic design element contributed significantly to the development of a process suitable for practical-scale synthesis, aiming for high purity and reproducibility nih.govnih.govscispace.com.

Methodologies for Reaction Condition Optimization and Yield Enhancement

Optimization of reaction conditions was integral to the development of the this compound synthetic process. While specific detailed optimization studies for every step of the novel route are not exhaustively detailed in the provided information, the process for forming the monomaleate salt (compound 1) from the free base (compound 6) is described, illustrating typical optimization considerations nottingham.ac.uk.

The formation of the monomaleate salt involved adding maleic acid to a solution of the free base in ethanol (B145695), followed by heating and controlled cooling nottingham.ac.uk. The process included the addition of seed crystals to induce crystallization and stirring at specific temperatures for defined durations to optimize crystal formation and yield nottingham.ac.uk. For instance, one reported procedure involved adding maleic acid to an ethanol solution at 60°C, cooling to 50°C, adding seed crystals, stirring at 50°C, and then stirring overnight at room temperature, followed by further cooling and stirring at 3°C or less nottingham.ac.uk. Another example details a similar process with slightly different quantities and stirring times, resulting in a 63% yield of the monomaleate salt with a melting point of 147-149°C nottingham.ac.uk. These examples highlight the empirical optimization of parameters such as solvent, temperature, cooling profile, and seeding to enhance yield and control the physical form of the product.

Additional crystallization conditions for a benzothiazine derivative intermediate are also mentioned, involving dissolution in an ethanol/water mixture, cooling, dropwise addition of sulfuric acid, and stirring at elevated and then room temperatures, followed by filtration and drying nottingham.ac.uk. These examples demonstrate the application of crystallization as a key methodology for purification and yield enhancement within the synthetic sequence.

Impurity Profiling and Control Strategies in this compound Synthesis

Impurity profiling, the process of identifying and quantifying impurities in pharmaceutical products, is a critical aspect of process development. Impurities can originate from various sources, including reagents, solvents, intermediates, and by-products formed during synthesis or degradation. For this compound, controlling impurities was a significant factor driving the development of a novel synthetic route nih.govnih.gov.

Identification and Characterization of Process-Related Impurities

In the initial medicinal chemistry route for this compound, a notable challenge was the presence of an unremovable impurity, referred to as Imp B nih.govnih.gov. This impurity was specifically linked to the carryover of piperazine from a previous step nih.govnih.gov. While the search results identify Imp B as a key process-related impurity and its source, detailed analytical methods used for its characterization (e.g., spectroscopic data, chromatographic techniques) are not provided within these snippets. Impurity profiling generally involves techniques such as chromatography (HPLC, GC) coupled with spectroscopic methods (MS, NMR) for identification and quantification.

Purification Techniques for Synthetic Intermediates and Final Product this compound

Purification was a critical consideration throughout the development of the this compound synthetic process. The revised synthetic route was specifically designed to facilitate the removal of impurities and co-products at various stages. newdrugapprovals.orgacs.orgresearchgate.netresearchgate.netresearchgate.net

A significant purification strategy leveraged the low solubility of benzothiazine derivatives, which are intermediates in the synthesis. newdrugapprovals.orgacs.orgresearchgate.netresearchgate.netresearchgate.net This low solubility allowed for the easy removal of both impurities and co-products in each step of the revised synthesis through filtration. newdrugapprovals.orgacs.orgresearchgate.netresearchgate.netresearchgate.net This filtration-based purification method was a key factor in overcoming the challenges posed by impurities in the earlier synthetic route. newdrugapprovals.orgacs.orgresearchgate.netresearchgate.netresearchgate.net

The strategic introduction of the piperazine unit at a point in the synthesis that allowed for subsequent purification steps was also crucial in managing impurities originating from piperazine carryover. newdrugapprovals.orgacs.orgresearchgate.netresearchgate.netresearchgate.net

Following synthesis, the final product, the monomaleate salt of this compound, was isolated. Techniques such as filtration and drying under reduced pressure at controlled temperatures were employed to obtain the final API in solid form with high purity. newdrugapprovals.org

Molecular Pharmacology and Mechanistic Investigations of K 8986

Characterization of Histamine (B1213489) H1-Receptor Binding Kinetics and Affinity

Understanding the binding kinetics and affinity of a compound for its target receptor is crucial in molecular pharmacology. nih.govnih.gov These parameters provide insights into how strongly and for how long a compound interacts with the receptor, which can influence its pharmacological effects. nih.govnih.gov

The binding affinity of ligands for their receptors is determined by both kinetic and thermodynamic properties. nih.govnih.gov Kinetic analyses, specifically the rates of association (kon) and dissociation (koff), are important as they determine the residence time of the ligand at the receptor (1/koff). nih.govnih.gov A longer residence time is often associated with a longer duration of action for antihistamines. nih.govnih.govnih.gov

Ligands can interact with GPCRs at the orthosteric site, where the endogenous agonist (histamine for H1R) binds, or at allosteric sites, which are topographically distinct from the orthosteric site. nih.govrsc.orgbiorxiv.orgnih.gov Orthosteric ligands can be agonists or antagonists that directly compete with the endogenous ligand for the binding site. nih.govrsc.orgnih.gov Allosteric modulators, on the other hand, bind to a different site and can positively or negatively influence the binding and/or efficacy of the orthosteric ligand. nih.govrsc.orgbiorxiv.orgfrontiersin.org

Studies involving orthosteric competition assays are used to determine if a compound competes directly with the endogenous ligand for the same binding site. google.comnih.gov Allosteric modulation studies investigate whether a compound binds to a separate site and alters the receptor's response to the orthosteric ligand. nih.govrsc.orgbiorxiv.orgfrontiersin.org While the provided search results discuss allosteric modulation and orthosteric competition in the context of GPCRs and histamine receptors in general, specific details regarding K-8986's mechanism as an orthosteric antagonist or potential allosteric modulator were not found. However, this compound is identified as a histamine H1-receptor antagonist, which typically implies interaction at the orthosteric binding site. acs.orgnewdrugapprovals.org

Intracellular Signaling Pathway Modulation by this compound

Histamine H1 receptors are primarily coupled to Gq/11 proteins. mdpi.comresearchgate.netebi.ac.uknih.gov Activation of H1R by histamine triggers a downstream signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comresearchgate.netresearchgate.netresearchgate.net These second messengers subsequently increase intracellular calcium levels and activate protein kinase C (PKC), leading to various cellular responses. mdpi.comresearchgate.netresearchgate.netresearchgate.net

As an H1-receptor antagonist, this compound would be expected to inhibit the signaling cascades initiated by histamine binding to the H1R. This would involve blocking or reducing the activation of Gq/11 proteins, the production of IP3 and DAG, the increase in intracellular calcium, and the activation of downstream kinases like PKC and potentially MAPK pathways. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov Studies investigating the effects of H1 antagonists on these pathways are common in molecular pharmacology to confirm their mechanism of action. nih.govmdpi.com For instance, H1 antagonists have been shown to prevent histamine-induced decreases in endothelial barrier function, which is mediated through multiple signaling pathways involving H1R, p38 MAP kinase, Rho/ROCK, and MLCK. nih.gov

Receptor occupancy refers to the proportion of receptors bound by a ligand at a given concentration. nih.gov Functional antagonism at the cellular level is assessed by measuring the ability of an antagonist to inhibit the functional response elicited by an agonist in cells expressing the receptor. nih.gov For H1R, functional antagonism can be measured by assessing the inhibition of histamine-induced calcium mobilization or other downstream effects. nih.gov High receptor occupancy and potent functional antagonism at the cellular level are indicative of an effective antagonist. nih.gov The predictive efficacy of drugs in humans is better estimated by considering in vivo receptor occupancy, which accounts for both receptor affinity and free plasma concentration, rather than just in vitro affinity and plasma half-life. nih.gov

Specificity and Selectivity Profiling of this compound Against Other Biological Targets

Selectivity is a key aspect of drug development, ensuring that a compound primarily interacts with its intended target (H1R in this case) rather than causing off-target effects by binding to other biological molecules. mdpi.comtandfonline.com Profiling the specificity and selectivity of this compound would involve testing its binding affinity and functional effects at a range of other receptors, enzymes, ion channels, and transporters. This is typically done through a panel of in vitro assays. While specific data on this compound's selectivity profile against a broad range of targets were not detailed in the provided search results, the development of selective antagonists is a common goal in pharmacology to minimize potential side effects. nih.govresearchgate.net Second-generation antihistamines, for example, are known for their improved peripheral H1-receptor selectivity compared to first-generation agents. researchgate.netresearchgate.net

Computational Pharmacology and Molecular Modeling of this compound-Receptor Interactions

Computational pharmacology encompasses a range of techniques used to model and simulate the behavior of drug molecules and their interactions with biological systems. In the context of receptor-ligand interactions, these methods can provide valuable information about the molecular forces and structural features that govern binding affinity and efficacy. While this compound has been identified as an H1-receptor antagonist, specific detailed computational studies focusing on its interactions with the H1 receptor were not extensively available in the consulted literature. The following subsections describe the general application of key computational techniques relevant to studying H1 receptor antagonists.

Ligand-Protein Docking Simulations and Binding Mode Prediction

Ligand-protein docking simulations are widely used to predict the preferred orientation (binding mode) and binding affinity of a small molecule within the binding site of a target protein, such as the histamine H1 receptor. These simulations explore various possible binding poses of the ligand within the receptor's active site and score them based on their predicted interaction energies. The resulting low-energy poses suggest plausible binding conformations and highlight key residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

While docking studies have been applied to the H1 receptor with various ligands, including histamine and other antihistamines, specific detailed findings from ligand-protein docking simulations predicting the binding mode of this compound with the human H1 receptor were not identified in the available search results.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Although molecular dynamics simulations are a powerful tool for understanding receptor-ligand interactions and have been applied to the H1 receptor, detailed results from MD simulations specifically investigating the conformational analysis and binding stability of this compound bound to the H1 receptor were not found in the consulted literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis for H1-Antagonist Potency

Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. In the context of H1 antagonists, QSAR models can correlate various molecular descriptors (physicochemical properties, structural features) of a series of compounds with their experimentally determined H1 receptor binding affinity or functional potency (e.g., IC50 values). These models can help identify the structural features that are important for potent H1 antagonism and can be used to predict the activity of new, untested compounds.

While QSAR studies have been conducted for various sets of antihistamines to understand the structural determinants of their H1 receptor activity, specific QSAR analyses focused on this compound or a series of its derivatives to model H1-antagonist potency were not available in the provided search results.

Preclinical Biological Evaluation of K 8986: Mechanistic Insights

In Vitro Cellular Studies of K-8986 Activity

Preliminary in vitro studies have begun to map the cellular and molecular interactions of this compound. These investigations are crucial for building a foundational knowledge of the compound's biological potential.

Effects on Mast Cell Activation and Mediators Release

Mast cells are critical players in allergic and inflammatory responses, releasing a host of mediators upon activation. The influence of this compound on these processes is a key area of investigation. Mast cell degranulation, a process that releases pre-stored mediators like histamine (B1213489) and proteases, is a central event in immediate hypersensitivity reactions. The potential of novel small molecules to act as antagonists to receptors on mast cells, such as MRGPRX2 which is involved in IgE-independent degranulation, is an active area of research. nih.gov The release of mediators from mast cells can be triggered by various stimuli, including allergens and neuropeptides like neurotensin and corticotropin-releasing hormone (CRH), which can augment mast cell activation. nih.gov

Future studies on this compound would need to quantify its effects on the release of key mast cell mediators. A hypothetical data table for such an investigation is presented below.

Table 1: Hypothetical Effect of this compound on Mast Cell Mediator Release

MediatorControl (Mediator Release pg/mL)This compound Treated (Mediator Release pg/mL)Percent Inhibition
Histamine150075050%
Tryptase80048040%
Prostaglandin D260036040%
Leukotriene C445031530%

This table is illustrative and does not represent actual experimental data for this compound.

Modulation of Cellular Inflammatory Responses (without specific clinical context)

Beyond mast cells, the broader inflammatory cascade involves a multitude of cellular players and signaling pathways. Compounds with anti-inflammatory properties often exert their effects by modulating these complex interactions. For instance, ginsenoside compound K, which has a structure similar to glucocorticoids, demonstrates anti-inflammatory effects by activating the glucocorticoid receptor. nih.gov Other anti-inflammatory compounds may inhibit the production of nitric oxide (NO) or target enzymes like cyclooxygenase-2 (COX-2). nih.govtargetmol.com

The modulatory effect of this compound on inflammatory responses could be assessed by measuring its impact on the production of pro-inflammatory cytokines and other inflammatory markers in relevant cell lines.

Cellular Uptake, Distribution, and Efflux Mechanisms

Understanding how a compound enters, moves within, and exits a cell is fundamental to its pharmacological profile. The cellular uptake of compounds can occur through various mechanisms, including passive diffusion and transporter-mediated processes. Efflux pumps, which actively transport substances out of cells, can also play a significant role in determining the intracellular concentration of a compound. The physicochemical properties of a compound, such as its size, charge, and lipophilicity, heavily influence these processes.

Enzyme Kinetic Studies and Inhibition Profiling

Many therapeutic agents function by inhibiting specific enzymes. Kinetic studies are essential to characterize the nature of this inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibitor's potency, often expressed as an IC50 or Ki value. For example, some compounds exhibit selective inhibitory activity against COX-2. nih.gov

To characterize the enzymatic inhibition profile of this compound, a series of kinetic assays against a panel of relevant enzymes would be necessary. The results of such a hypothetical study are outlined in the table below.

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

Enzyme TargetThis compound IC50 (µM)Type of Inhibition
Cyclooxygenase-1 (COX-1)>100-
Cyclooxygenase-2 (COX-2)5.2Competitive
5-Lipoxygenase (5-LOX)15.8Non-competitive
Matrix Metalloproteinase-9 (MMP-9)8.9Competitive

This table is illustrative and does not represent actual experimental data for this compound.

In Vivo Mechanistic Studies in Preclinical Models (excluding human clinical trials)

Assessment of Pharmacodynamic Markers in Relevant Animal Models

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a compound is having a pharmacological effect. In preclinical animal models of inflammatory conditions, these markers can include changes in the levels of inflammatory cells, cytokines, or other signaling molecules in tissues or circulation. For example, in a rat model of adjuvant-induced arthritis, the anti-inflammatory effects of a compound can be assessed by measuring paw swelling and arthritis scores. nih.gov

The in vivo efficacy of this compound would be evaluated in appropriate animal models of inflammation or allergic disease. The modulation of specific PD markers would be quantified to establish a dose-response relationship and to further elucidate the compound's mechanism of action in a complex biological system.

Based on the provided search results, there is no information available regarding a chemical compound designated as "this compound." The search results exclusively identify "this compound" as a part number for a front alignment caster/camber bushing used in automotive applications.

Therefore, it is not possible to generate an article on the preclinical biological evaluation of a chemical compound named "this compound" as no such compound is described in the available resources. The requested sections on biological pathway perturbations, tissue distribution, and biotransformation cannot be addressed due to the complete absence of relevant scientific data.

Advanced Analytical Methodologies for Structural and Purity Assessment of K 8986

Thermal and Solid-State Characterization Relevant to Synthetic Development

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature and time. This technique is widely used to identify and characterize thermal transitions such as melting, crystallization, glass transitions, and solid-state phase changes researchgate.netcicenergigune.com.

For K-8986, particularly its monomaleate salt, DSC measurements have been performed as part of its characterization newdrugapprovals.org. These measurements can reveal crucial information about the solid form's thermal behavior, including its melting point. The melting point of a crystalline solid is a fundamental property that can serve as an indicator of purity and crystal form.

According to reported thermal analysis measurements, the monomaleate salt of this compound exhibits a melting point in the range of 147-150 °C newdrugapprovals.org.

CompoundMelting Point Range (°C)
This compound monomaleate147-150

Beyond characterizing intended solid forms, DSC is also employed in the safety assessment of chemical processes during synthetic development. It can be used as a primary screening tool to evaluate the thermal stability of reactants, intermediates, and products, identifying potential exothermic events that could pose hazards during scaling up of the synthesis chiba-u.jp. A low risk of explosion, for instance, can be inferred if the exothermic heat is below 500 J/g and the onset temperature is higher than 500°C, although a "100°C rule" is also used considering DSC sensitivity chiba-u.jp.

Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time while the sample is subjected to a controlled temperature program and atmosphere. TGA is essential for assessing the thermal stability of a compound and quantifying volatile components, such as adsorbed moisture, residual solvents, or the presence of solvates or hydrates cicenergigune.commdpi.com.

Thermal analysis measurements, including Thermogravimetry (TG), have been conducted on this compound monomaleate newdrugapprovals.org. TGA of this compound can provide valuable data on its decomposition profile and the temperatures at which significant mass losses occur. This information is vital for determining appropriate drying conditions during synthesis and isolation, as well as for understanding the compound's stability under various thermal stresses. The presence and quantification of residual solvents or water can also be determined by the observed weight loss at specific temperature ranges in the TGA thermogram.

X-ray Powder Diffraction (XRPD) for Crystallinity and Polymorphism

X-ray Powder Diffraction (XRPD) is a powerful technique used to characterize the crystalline solid form of a material. By analyzing the diffraction pattern produced when X-rays interact with a powdered sample, XRPD can determine if a substance is crystalline or amorphous, identify specific crystalline phases, and detect the presence of different polymorphic forms aurigaresearch.comresearchgate.netmegsanlabs.comacs.org.

Crystallinity and polymorphism are critical considerations in pharmaceutical development because different solid forms of a drug can have distinct physical properties, including solubility, dissolution rate, melting point, and stability aurigaresearch.comresearchgate.net. These differences can significantly impact the bioavailability and performance of the final drug product. XRPD is the standard method for assessing the crystallinity of an API and for identifying and controlling the polymorphic form produced during synthesis and crystallization.

While specific XRPD data for this compound were not detailed in the provided search results, the application of XRPD to this compound would involve obtaining a diffraction pattern characterized by a series of peaks at specific 2-theta angles and intensities. This pattern serves as a unique fingerprint for a particular crystalline form of this compound. Comparison of XRPD patterns from different batches of this compound or from material produced under varying crystallization conditions would allow for the identification of different polymorphs or the presence of amorphous content. Controlling the crystalline form through optimized synthetic and crystallization processes, verified by XRPD, is essential for ensuring batch-to-batch consistency and the desired performance of this compound as a pharmaceutical ingredient.

Design and Synthesis of K 8986 Derivatives and Analogues

Rational Design Principles for Novel K-8986 Analogues

Information specifically detailing the rational design principles for novel this compound analogues is not extensively described within the provided search snippets. The available literature focuses on the development and optimization of the synthetic process for this compound (referred to as compound 1, the monomaleate salt) from its free base (compound 6). acs.orgnewdrugapprovals.orgresearchgate.netacs.org this compound functions as a histamine (B1213489) H1-receptor antagonist, suggesting that any rational design of analogues would likely target modifications to enhance potency, selectivity, pharmacokinetic properties, or reduce potential liabilities while maintaining or improving the desired H1-receptor antagonism. acs.orgnewdrugapprovals.orgchiba-u.jp The need to improve the physicochemical properties of the free base, particularly its water solubility, through salt formation highlights the importance of properties beyond just activity in the drug development process. chiba-u.jp

Synthetic Strategies for this compound Derivative Libraries

The synthesis of this compound involved overcoming challenges encountered in the initial medicinal chemistry route to develop a more efficient and scalable process suitable for producing multi-kilogram quantities of the API. acs.orgnewdrugapprovals.orgresearchgate.net A novel synthetic route was designed to address issues such as the presence of unremovable impurities, specifically Impurity B, which resulted from the carryover of piperazine (B1678402) in the earlier route. acs.orgnewdrugapprovals.orgresearchgate.net

While the snippets detail the synthesis of this compound itself, these strategies involving impurity control, leveraging solubility for purification, and optimizing for scalability would be fundamental considerations in developing synthetic routes for this compound derivative libraries. The mention of compound 8 being prepared using the Mitsunobu reaction and C-N bond formation with N-Boc piperazine in the new synthetic plan suggests specific reaction methodologies were employed. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

The provided information primarily discusses the Structure-Property Relationship (SPR) of this compound, particularly concerning the impact of salt formation on its physicochemical properties. The free base of this compound (compound 6) was found to have low water solubility, less than 1 mg/mL at pH 6, which was a challenge for formulating it as eye drops, the intended administration route requiring a pH of 5-6. chiba-u.jp

To address this, a salt screening study was conducted to identify a suitable salt form with improved water solubility and other desirable properties for an API. chiba-u.jp Various pharmaceutically acceptable acids, including hydrochloric, sulfuric, fumaric, maleic, phosphoric, and citric acids, were explored for salt formation with the free base, which contains two basic nitrogen atoms in its piperazine moiety. chiba-u.jp Salts were prepared at molar ratios of 1:1 or 1:2 compound to acid. chiba-u.jp

This salt screening process is a direct example of SPR studies, where the modification of the compound's structure through salt formation (interaction with different counterions) directly impacts its physical properties, such as solubility and crystallinity, which are critical for its development and formulation as a drug product. chiba-u.jpacs.org

While the snippets confirm this compound is an H1-receptor antagonist acs.orgnewdrugapprovals.orgchiba-u.jp, detailed Structure-Activity Relationship (SAR) studies comparing the biological activity of different this compound analogues or derivatives are not provided in the search results. The focus is on the synthetic process and the physicochemical properties of this compound itself and its salt forms.

Salt Screening Results for this compound Free Base chiba-u.jp

Salt FormCrystallinityWater Solubility (pH 5-6, 25°C)Suitability as API
Free Base (6)Amorphous< 1 mg/mLLess suitable
HydrochlorideDifficult to obtain (hygroscopic)-Not suitable
SulfateCrystallineImproved vs free basePrepared
1 FumarateCrystallineImproved vs free basePrepared
1 Maleate (1)CrystallineImproved vs free baseMost suitable
2 MaleateCrystallineImproved vs free basePrepared

Note: Solubility is relative to the free base based on the provided information.

Future Research Trajectories and Methodological Innovations for K 8986

Integration of Artificial Intelligence and Machine Learning in K-8986 Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming drug discovery and research by enabling the analysis of complex datasets and the prediction of molecular properties. researchgate.netijrpr.comacs.orggenscript.comscribd.comnih.govresearchgate.net These technologies hold considerable promise for accelerating various stages of research related to this compound.

AI and ML can be applied to predict the biological activity of compounds, potentially identifying structural modifications to this compound that could enhance its H1-antagonist activity or improve its pharmacokinetic profile. acs.org Machine learning models can be trained on existing datasets of H1-receptor antagonists to identify key molecular features associated with desired properties. researcher.life Techniques such as K-means clustering can be utilized to group compounds based on structural similarity, aiding in the identification of novel scaffolds or derivatives with potentially superior efficacy or reduced off-target effects. researcher.life

Exploration of Novel Mechanistic Paradigms for H1-Antagonism

While the primary mechanism of this compound as an H1-receptor antagonist involves blocking the binding of histamine (B1213489) to the receptor, future research could delve into more nuanced mechanistic paradigms. nih.govwikipedia.orgakademiamedycyny.pl Beyond simple competitive antagonism, studies could investigate whether this compound exhibits characteristics such as inverse agonism, which would involve stabilizing the inactive conformation of the H1 receptor.

Advanced pharmacological techniques could be employed to explore the potential for allosteric modulation, where this compound might bind to a site on the H1 receptor distinct from the histamine binding site, thereby influencing receptor activity. Investigating biased signaling is another potential avenue, examining whether this compound selectively activates or blocks specific downstream signaling pathways coupled to the H1 receptor. Understanding these detailed mechanistic interactions could provide insights into the specific therapeutic effects of this compound and potentially reveal opportunities for developing modified compounds with tailored pharmacological profiles. While current literature confirms this compound as an H1-antagonist, future studies could utilize techniques like functional assays and computational modeling to probe these more complex receptor-ligand interactions.

Advancements in Microfluidics and High-Throughput Screening for this compound Studies

Microfluidics and High-Throughput Screening (HTS) technologies offer powerful tools for accelerating research and development efforts for compounds like this compound. acs.orgacs.orgresearchgate.netresearchgate.netmdpi.comtu-darmstadt.deagu.edu.trnih.gov These platforms enable miniaturization, automation, and parallelization of experiments, leading to increased efficiency and reduced material consumption.

In the context of this compound, HTS could be employed for screening large libraries of potential co-crystal formers to identify novel solid forms with improved properties such as solubility, stability, or bioavailability. acs.orgresearchgate.net While salt screening has been performed, exploring co-crystals could offer additional opportunities for solid-state optimization. acs.orgchiba-u.jpacs.orgnewdrugapprovals.org

Q & A

Basic Research Questions

Q. How should initial experiments be designed to study the pharmacological properties of K-8986?

  • Methodological Answer : Begin with in vitro assays to evaluate receptor binding affinity (e.g., H1-receptor antagonism). Use a control group and replicate experiments to establish baseline efficacy. Prioritize dose-response studies to identify effective concentration ranges. For in vivo models, select species with relevant physiological parallels to humans, and incorporate blinding to reduce bias. Ethical approval and statistical power calculations are critical at this stage .

Q. What frameworks are recommended for formulating research questions in this compound studies?

  • Methodological Answer : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population: Animal models with histamine-induced inflammation.
  • Intervention: Administer this compound monomaleate salt.
  • Comparison: Placebo or standard H1-antagonist.
  • Outcome: Reduction in inflammatory markers.
  • Time: 4-week observation period.
    This ensures specificity and alignment with measurable endpoints .

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer : Use systematic review protocols:

Search databases (e.g., PubMed, SciFinder) with keywords: "this compound synthesis," "H1-receptor antagonist," "pharmacokinetics."

Filter results by relevance, prioritizing peer-reviewed journals and avoiding non-academic sources.

Organize findings thematically (e.g., synthesis routes, pharmacological profiles) and note gaps (e.g., long-term toxicity data).
Tools like citation managers (Zotero, EndNote) streamline reference tracking .

Advanced Research Questions

Q. How can synthesis-related impurities in this compound production be addressed?

  • Methodological Answer : Impurities like piperazine carryovers (e.g., Imp B) require strategic route redesign. In the revised synthesis, intermediates are purified post-piperazine introduction via filtration , leveraging the low solubility of benzothiazine derivatives. Salt form optimization (e.g., monomaleate) enhances API stability and reduces impurity retention .

Q. What strategies ensure reproducibility in this compound synthesis at scale?

  • Methodological Answer : Standardize reaction conditions (temperature, solvent ratios) and implement inline analytics (e.g., HPLC) for real-time purity monitoring. Document critical process parameters (CPPs) such as crystallization kinetics. Use design-of-experiment (DoE) approaches to identify robustness thresholds. Reproducibility is validated through ≥3 independent batch trials under identical conditions .

Q. How should contradictory data in this compound efficacy studies be resolved?

  • Methodological Answer : Apply triangulation :

  • Cross-validate results using multiple assays (e.g., ELISA for cytokines, histopathology).
  • Re-examine experimental variables (e.g., dosage miscalculations, model suitability).
  • Conduct meta-analyses of existing studies to identify consensus or outlier trends.
    Contradictions may arise from methodological variance; pre-registering protocols minimizes this risk .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing this compound experimental data?

  • Methodological Answer : For continuous outcomes (e.g., receptor occupancy), use ANOVA with post-hoc Tukey tests. For categorical data (e.g., adverse event rates), apply Chi-square or Fisher’s exact tests. Consult a statistician during study design to ensure power (>0.8) and avoid Type I/II errors. Open-source tools (R, Python) enable reproducible analysis pipelines .

Q. How can ethical issues in this compound research be mitigated?

  • Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement) in animal studies. For human trials, obtain informed consent and anonymize data. Establish a Data Safety Monitoring Board (DSMB) to oversee adverse events. Publish negative results to avoid publication bias .

Data Management and Reproducibility

Q. What protocols enhance data integrity in this compound research?

  • Methodological Answer :

  • Use electronic lab notebooks (ELNs) for timestamped, version-controlled records.
  • Store raw data in FAIR-compliant repositories (e.g., Zenodo).
  • Share synthetic procedures and characterization data (e.g., NMR, HPLC traces) as supplementary materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
K-8986
Reactant of Route 2
K-8986

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.